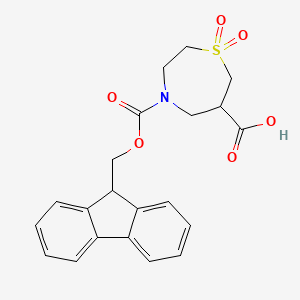![molecular formula C28H26N4O3 B2986962 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine CAS No. 2413904-25-1](/img/structure/B2986962.png)
7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a quinoline, an oxazole, and an amine. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Oxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and oxazole rings are aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, which is a common site of reactivity in many compounds . The aromatic rings could also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with multiple aromatic rings are relatively nonpolar and have higher boiling points due to increased molecular weight .Aplicaciones Científicas De Investigación
Synthesis Techniques and Metabolites
- Mizuno et al. (2006) detailed efficient syntheses of metabolites of a specific quinoline derivative, showcasing a new synthetic route that could be relevant for similar compounds. This work highlights the synthetic versatility and the potential for creating novel compounds with related structures for various applications (Mizuno et al., 2006).
Antimicrobial and Antitubercular Agents
- Maurya et al. (2013) explored the antimicrobial potential of benzo[h]quinazolines and related structures, identifying compounds with significant anti-tubercular activity. This research suggests the potential for quinoline derivatives in developing new antimicrobial agents (Maurya et al., 2013).
Molecular Interaction Studies
- Adam (2013) investigated the proton-transfer complexes of a compound with quinol and picric acid, offering insights into molecular interactions that could be pertinent to understanding the behavior of similar quinoline derivatives in various environments (Adam, 2013).
Potential Antimalarial Drug Leads
- Mizukawa et al. (2021) reported on the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines for antimalarial activity. This study underscores the therapeutic potential of quinoline derivatives in the quest for new antimalarial drugs (Mizukawa et al., 2021).
Catalysis and Polymerization
- Qiao et al. (2011) synthesized aluminum and zinc complexes supported by pyrrole-based ligands, demonstrating their effectiveness in the ring-opening polymerization of ε-caprolactone. This indicates the utility of such compounds in catalysis and polymer development (Qiao et al., 2011).
Propiedades
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-18-28(19(2)35-32-18)24-14-26-23(15-27(24)34-17-20-7-9-22(33-3)10-8-20)25(11-13-30-26)31-16-21-6-4-5-12-29-21/h4-15H,16-17H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBBDGFSVYGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=NC=CC(=C3C=C2OCC4=CC=C(C=C4)OC)NCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986879.png)
![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)


![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2986885.png)
![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2986889.png)
![N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide](/img/structure/B2986891.png)
![2-Amino-4-(3-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2986892.png)
![N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide](/img/structure/B2986895.png)
![6-[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986897.png)


![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)